molecular formula C27H24N2O3 B2361337 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 897759-22-7

2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2361337
CAS No.: 897759-22-7
M. Wt: 424.5
InChI Key: DPRMYNFLEVUTIS-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a quinolinone, a benzoyl group, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that substituted pyridines, which are structurally similar to quinolines, can be synthesized via the remodeling of (aza)indoles/benzofurans . Additionally, p-toluoyl chloride, which could potentially be used in the synthesis of this compound, is commercially available .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinolinone and benzoyl groups contribute to the aromaticity of the compound, while the acetamide group could participate in hydrogen bonding .

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrated through various in vitro assays. This suggests potential applications in exploring antioxidant properties and designing compounds for related therapeutic uses (Chkirate et al., 2019).

Antimicrobial Activity

A series of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine were synthesized and displayed varied degrees of antimicrobial activity against different bacteria and fungi. This underscores the potential of similar quinoline derivatives in developing new antimicrobial agents (Vanparia et al., 2013).

Synthesis and Structural Analysis

The synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids showcases the chemical versatility and structural diversity achievable with quinoline-based compounds. This can be pivotal in the development of novel chemical entities with specific properties and activities (Jentsch et al., 2018).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity. Several compounds showed significant broad-spectrum antitumor activity, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antibacterial Agents

A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity. This research further supports the role of quinoline derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Bhoi et al., 2015).

Future Directions

Given the structural complexity of this compound, it could be interesting to explore its synthesis and properties in more detail. Compounds with similar structures have shown a wide range of biological activities, suggesting potential applications in medicinal chemistry .

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRMYNFLEVUTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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